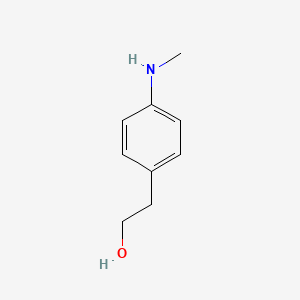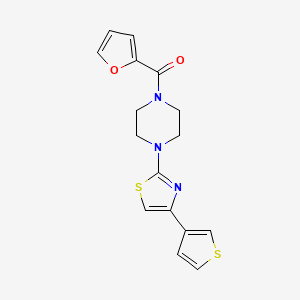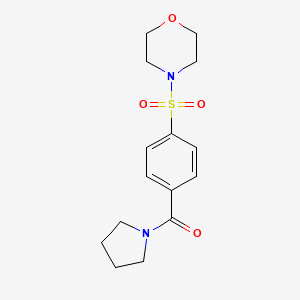
4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone” is a chemical compound with the molecular formula C15H20N2O4S and a molecular weight of 324.4. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is based on the pyrrolidine ring, a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving compounds with a pyrrolidine ring can be influenced by steric factors . The structure–activity relationship (SAR) analysis revealed that the length of the alkyl chain and the presence of the carbonyl group greatly influence biological activity .Scientific Research Applications
Oxidation Reactions
4-(1-Cyclohexen-1-yl)-morpholine and related compounds have been studied in oxidation reactions using metal oxidants like lead tetraacetate. This research revealed the formation of products such as N-acetyl-morpholine and 2-morpholino-ketone, demonstrating the reactivity of similar morpholine-containing compounds in oxidation processes (Corbani, Rindonek, & Scolastico, 1973).
Synthesis and Biological Activity
A study on the synthesis and characterization of 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine highlighted its potential in biological applications. This compound exhibited significant anti-tuberculosis and antimicrobial activities, showcasing the relevance of morpholine derivatives in medicinal chemistry (Mamatha S.V et al., 2019).
Synthesis of Heterocyclic Compounds
β-Ketoamide derivatives, including morpholino variants, have been used as intermediates for synthesizing various heterocyclic compounds. These studies highlight the role of morpholino-containing compounds in the synthesis of diverse chemical structures (Nejadshafiee et al., 2013).
Polyamide Synthesis
Enamines derived from cyclic ketones, including morpholine variants, have been utilized in the synthesis of polyamides. This research contributes to the development of new materials and polymers using morpholine derivatives (Daly & Kern, 1967).
Antitumor and Antifungal Activities
Certain morpholino derivatives have shown promising results in antitumor and antifungal activities, suggesting their potential in therapeutic applications (Syed, Alagwadi Kallanagouda Ramappa, & S. Alegaon, 2013).
Future Directions
The future directions for research on “4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone” and similar compounds could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-15(16-7-1-2-8-16)13-3-5-14(6-4-13)22(19,20)17-9-11-21-12-10-17/h3-6H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGLGUQOQBHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
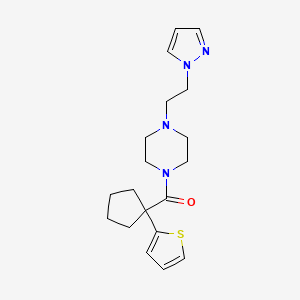
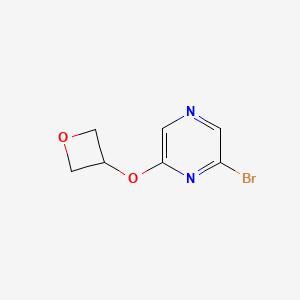
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2639104.png)
![1,3,4,9-tetramethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2639105.png)
![4-Chloro-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2639106.png)
![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639107.png)
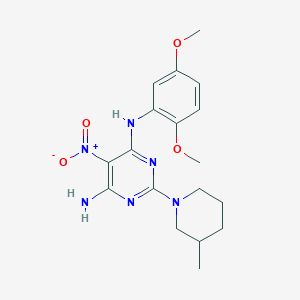
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2639109.png)
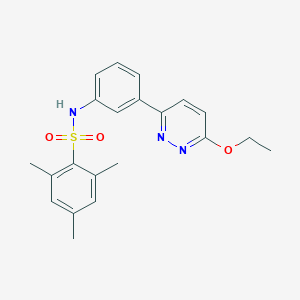
![5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2639113.png)
![ethyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2639116.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/no-structure.png)
